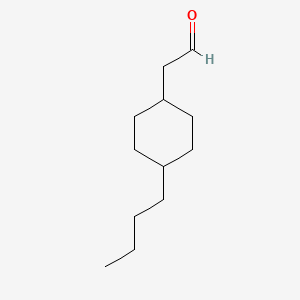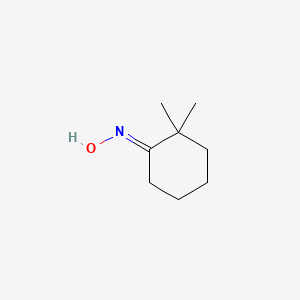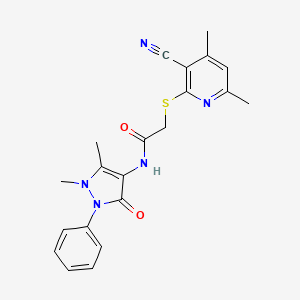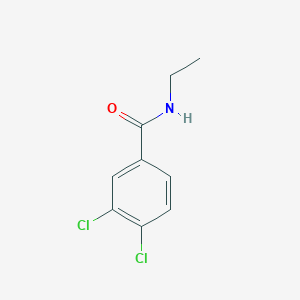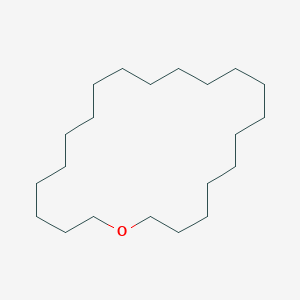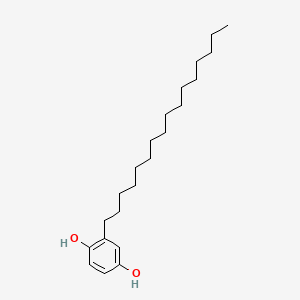
1,4-Benzenediol, 2-hexadecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenediol, 2-hexadecyl- is a chemical compound that belongs to the class of alkylated benzenediols It is characterized by the presence of a long hexadecyl chain attached to the benzene ring at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-hexadecyl- can be achieved through a green, lithium salt-free method. This involves the use of water/ethanol as the solvent and potassium carbonate as a base. The reaction typically involves a tandem aldolic condensation, isomerization, and aromatization between 1,4-cyclohexanedione and the selected aldehyde . The aldolic condensation under basic conditions is followed by an isomerization of the exocyclic alpha-beta unsaturated ketone moiety to the more stable aromatic derivative .
Industrial Production Methods
Industrial production methods for 1,4-Benzenediol, 2-hexadecyl- are not well-documented. the green synthesis method mentioned above provides a scalable and environmentally friendly approach that could be adapted for industrial use.
化学反応の分析
Types of Reactions
1,4-Benzenediol, 2-hexadecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed.
Substitution: Various substituted benzenediols are produced depending on the substituent used.
科学的研究の応用
1,4-Benzenediol, 2-hexadecyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential use in drug formulations due to its biological activity.
Industry: Used in the production of polymers and as an additive in various industrial processes.
作用機序
The mechanism of action of 1,4-Benzenediol, 2-hexadecyl- involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, its hydroxyl groups can participate in redox reactions, contributing to its antioxidant properties .
類似化合物との比較
Similar Compounds
1,4-Benzenediol (Hydroquinone): A simpler analog without the long alkyl chain.
1,3-Benzenediol (Resorcinol): An isomer with hydroxyl groups at different positions.
1,2-Benzenediol (Catechol): Another isomer with hydroxyl groups at adjacent positions.
Uniqueness
1,4-Benzenediol, 2-hexadecyl- is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its lipophilicity, making it more suitable for applications involving lipid environments, such as in biological membranes and industrial lubricants.
特性
CAS番号 |
4595-26-0 |
|---|---|
分子式 |
C22H38O2 |
分子量 |
334.5 g/mol |
IUPAC名 |
2-hexadecylbenzene-1,4-diol |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-19-21(23)17-18-22(20)24/h17-19,23-24H,2-16H2,1H3 |
InChIキー |
MKJMXPFTCHYBRV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol](/img/structure/B14142757.png)
![O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester](/img/structure/B14142758.png)
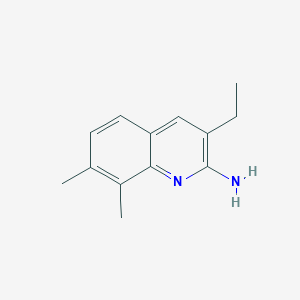
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B14142780.png)

![2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B14142793.png)
![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
